molecular formula C18H20N2O4 B5529713 N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide

Cat. No. B5529713
M. Wt: 328.4 g/mol
InChI Key: DHDOAQRWZIJIPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide and related compounds involves several key steps, including acylation reactions and the introduction of N-phenyl substituents. For instance, the acylation reaction of aminophenol with methoxybenzoylchloride in THF has been characterized, detailing the synthesis process of related compounds (Karabulut et al., 2014). Furthermore, the introduction of N-phenyl substituents to aminostilbenes leads to significant changes in their photochemical behavior, illustrating the complexity of the synthesis process and its impact on the compound's properties (Yang et al., 2002).

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been extensively studied using techniques such as X-ray crystallography and DFT calculations. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was elucidated, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014). Additionally, the crystal structure of compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide provides insights into the structural motifs relevant for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Chemical Reactions and Properties

The chemical behavior of N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide and similar compounds includes reactions like demethylation, which involves the formation of intermediate compounds and is influenced by substituents and kinetic deuterium isotope effects (Constantino et al., 1992). The synthesis and characterization of aromatic polyimides derived from similar compounds also demonstrate the versatility of these compounds in material science (Butt et al., 2005).

Physical Properties Analysis

The physical properties of benzamide derivatives, including their crystal structure and intermolecular interactions, have been a subject of study. For instance, the crystal structure of 4-hydroxybenzamide–dicarboxylic acid cocrystals reveals the role of synthon modularity, which is critical for understanding the compound's physical properties (Tothadi & Desiraju, 2012).

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

Research in the field of synthetic opioids, including the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, is significant. Studies have focused on understanding the emergence of substances of abuse, highlighting the importance of international early warning systems in tracking new psychoactive substances. This research underlines the critical role of pre-emptive research in providing drug metabolism and pharmacokinetic data to ensure early detection of new substances in toxicological samples (Sharma et al., 2018).

N-Acetylcysteine in Psychiatry

Investigations into the benefits of alternatives to current pharmacological therapies in psychiatry have identified N-acetylcysteine (NAC) as a useful agent in treating psychiatric disorders. Research suggests that NAC's clinical origins are far removed from its current use in psychiatry, and its mechanisms of action are likely beyond being a precursor to the antioxidant glutathione, modulating glutamatergic, neurotropic, and inflammatory pathways (Dean et al., 2011).

Degradation of Pharmaceuticals in the Environment

The degradation of pharmaceuticals like acetaminophen in the environment through advanced oxidation processes (AOPs) is a critical area of research. This work focuses on understanding the kinetics, mechanisms, by-products, and biotoxicity of these processes, contributing to environmental protection efforts (Qutob et al., 2022).

Environmental Fate and Behavior of Parabens

Research on parabens, used as preservatives in various products, examines their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them from wastewater, parabens persist in the environment, highlighting the need for further studies on their stability, persistence, and potential health effects (Haman et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information. The compound “N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide” is classified as an irritant .

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12(21)20(2)14-7-5-13(6-8-14)19-18(22)16-10-9-15(23-3)11-17(16)24-4/h5-11H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDOAQRWZIJIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide

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